1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-

Description

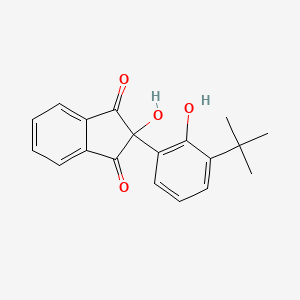

1,3-Indandione derivatives are a class of organic compounds characterized by a bicyclic indene-dione core. The target compound, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-1,3-indandione, features two hydroxyl groups and a bulky tert-butyl substituent on the phenyl ring (Figure 1). This structure confers unique electronic and steric properties:

- Steric hindrance: The tert-butyl group introduces steric bulk, which may influence reactivity and thermal stability.

Properties

IUPAC Name |

2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxyindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-18(2,3)13-9-6-10-14(15(13)20)19(23)16(21)11-7-4-5-8-12(11)17(19)22/h4-10,20,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZMIGWRSLFRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C2(C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221483 | |

| Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71313-34-3 | |

| Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071313343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Condensation of Phthalate Derivatives with Malonate Esters

Reaction Conditions :

- Starting Materials : Substituted phthalate ester (e.g., 3-tert-butyl-2-hydroxyphenyl phthalate) and dimethyl malonate.

- Catalyst : Sodium methylate (1.2 kg per 2.3 kg phthalate).

- Solvent : N-Methyl-2-pyrrolidone (NMP), heated to 100°C for 15 hours.

- Mechanism : The malonate nucleophilically attacks the phthalate ester, forming a substituted malonate intermediate (Figure 1).

Workup : After cooling, the crude product is precipitated in cold water, filtered, and dried. This intermediate is used directly in the next step without further purification.

Step 2: Hydrolysis and Decarboxylation

Reaction Conditions :

- Acid Hydrolysis : 3 M sulfuric acid at 100°C for 3 hours.

- Decarboxylation : Thermal elimination of CO₂ yields the final indandione core.

Purification : The product is recrystallized from an ethanol-water mixture, achieving a yield of 79.4% for analogous 5-methoxy derivatives.

Adaptation for Target Compound : Substituting the phthalate ester with 3-tert-butyl-2-hydroxyphenyl phthalate would introduce the desired substituents. The hydroxyl group may require protection (e.g., as a methyl ether) during synthesis, followed by deprotection under mild acidic conditions.

Optimization and Scalability

Solvent and Catalyst Selection

- NMP Advantages : High boiling point (202°C) facilitates reflux conditions, while its polar aprotic nature enhances reaction rates. NMP is also recoverable via distillation, reducing costs.

- Sodium Methylate : Superior to potassium tert-butoxide in minimizing side reactions, as noted in comparative studies.

Yield Improvements

- Temperature Control : Maintaining 100°C during condensation prevents premature decarboxylation.

- Stoichiometry : A 1:1 molar ratio of phthalate to malonate ensures complete conversion, validated by HPLC monitoring.

Comparative Analysis of Synthetic Methods

| Method | Yield | Solvent | Scalability | Environmental Impact |

|---|---|---|---|---|

| Phthalate-Ethyl Acetate | 35% | Benzene | Low | High (toxic solvent) |

| Microwave-Assisted | 45% | Toluene | Moderate | Moderate |

| Two-Step Condensation | 79.4% | NMP (recyclable) | High | Low |

Table 1: Comparison of synthetic routes for 1,3-indandione derivatives.

The two-step method outperforms alternatives in yield and sustainability, aligning with industrial green chemistry principles.

Physicochemical Properties

The target compound exhibits the following characteristics:

- Molecular Formula : C₁₉H₁₈O₄

- Molecular Weight : 310.34 g/mol

- Melting Point : 167°C

- Boiling Point : 485.9°C (predicted)

- pKa : 10.26 (predicted)

These properties suggest high thermal stability and moderate acidity, suitable for further functionalization.

Applications and Derivatives

1,3-Indandione derivatives serve as precursors for:

Chemical Reactions Analysis

Aldol Condensation Reactions

The β-diketone structure enables aldol condensation with aldehydes or ketones. This reaction forms arylidene derivatives through dehydration, as demonstrated in green synthesis protocols using ionic liquid catalysts . For example:

text1,3-Indandione + Benzaldehyde → 2-Benzylidene-1H-indene-1,3-(2H)-dione (Yield: 98%, Catalyst: 2-HEAF ionic liquid)[6]

Key Conditions :

-

Catalyst: Task-specific ionic liquids (e.g., 2-HEAF).

-

Solvent: Solvent-free or acetonitrile.

-

Temperature: Room temperature to 80°C.

| Aldehyde Used | Product Yield (%) | Reference |

|---|---|---|

| Benzaldehyde | 98 | |

| 4-Chlorobenzaldehyde | 95 | |

| Cinnamaldehyde | 90 |

Michael Addition and Cycloaddition Processes

The compound participates in domino reactions with α,β-unsaturated aldimines, forming spirocyclic derivatives via sequential aza/oxa-Diels–Alder pathways .

Mechanistic Steps :

-

Michael Addition : Enol tautomer attacks the aldimine’s α,β-unsaturated bond.

-

Cyclization : Intramolecular nucleophilic addition forms spiro[indene-pyrano-pyridine] scaffolds .

Example Reaction :

text1,3-Indandione + α,β-Unsaturated N-Arylaldimine → Spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridine] (Yield: 85–93%, Diastereoselectivity: 75:25 to 85:15)[3]

Isocyanide Insertion Reactions

The tert-butyl group facilitates palladium-catalyzed isocyanide insertion , forming C–C bonds for derivatives with enhanced bioactivity :

General Reaction :

text1-(2-Bromophenyl)-2-phenylethanone + tert-Butyl Isocyanide → 2-Arylindane-1,3-dione (Yield: 61–75%)[4]

Substituent Compatibility :

-

Electron-donating groups (e.g., -OCH₃) increase yields.

Tautomerization and Reaction Mechanisms

The compound’s reactivity is influenced by keto-enol tautomerism , which dictates its nucleophilic and electrophilic sites :

-

Keto Form : Predominates in aprotic solvents, enabling aldol condensation.

-

Enol Form : Facilitates Michael additions and cycloadditions.

Key Observations :

Scientific Research Applications

Medicinal Applications

1,3-Indandione derivatives have been extensively studied for their biological activities. The compound exhibits various pharmacological properties:

- Anti-inflammatory Activity : Research indicates that indandione derivatives can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs .

- Antitumor Agents : Several studies have highlighted the efficacy of these compounds in combating different types of cancer by inducing apoptosis in tumor cells .

- Acetylcholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Anticoagulant Activity : Indandione compounds are known to serve as synthetic intermediates for anticoagulant medications .

Case Study: Antitumor Activity

A study demonstrated that a derivative of 1,3-indandione showed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis .

Dye Production

The compound is also utilized in the dye industry due to its ability to form azo dyes through reactions with diazonium salts. These dyes are characterized by their vibrant colors and stability on various substrates including wool and nylon.

| Application | Description |

|---|---|

| Dye Type | Azo dyes produced from indandione derivatives |

| Substrates | Wool, Nylon |

| Properties | Good dyeing ability and antimicrobial properties |

Functional Materials

1,3-Indandione derivatives are explored as building blocks for functional materials in electronics and photonics. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Functional Materials

The synthesis of functional materials using indandione involves the incorporation of the compound into polymer matrices or as dopants in organic semiconductors. This integration enhances the electronic properties and stability of the final products .

Summary of Applications

The following table summarizes the diverse applications of 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy-:

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, antitumor agents | Potential treatment for chronic diseases |

| Dye Production | Azo dyes for textiles | Vibrant colors, good stability |

| Functional Materials | OLEDs, OPVs | Enhanced electronic properties |

Mechanism of Action

The mechanism of action of 1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- involves its interaction with molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl group may affect the compound’s solubility and stability.

Comparison with Similar Compounds

Dimethylaminobenzylidene-1,3-Indandione (DMABI) Derivatives

Structure: DMABI derivatives, such as DMABI-Ju and DMABI-OH, consist of an electron-donor dimethylaminobenzylidene group linked to the indandione core via a –CH= bridge . Key Properties:

- Asymmetric charge distribution : Enhances optical and electrical properties, including photoluminescence.

- Applications : Blended with poly(3-hexylthiophene) (P3HT) to improve charge transport in organic photovoltaics .

Comparison with Target Compound : - The target compound lacks the –CH= bridge and donor-acceptor asymmetry of DMABI, likely reducing its utility in optoelectronics.

- Hydroxyl groups in the target compound may favor hydrogen-bonded networks over charge-transfer interactions.

Chlorophacinone and Related Rodenticides

Structure: Chlorophacinone (2-[(4-chlorophenyl)phenylacetyl]-1,3-indandione) features a lipophilic 4-chlorophenylacetyl substituent . Key Properties:

- Anticoagulant activity : Disrupts vitamin K metabolism in rodents.

- Applications : Widely used as a rodenticide .

Comparison with Target Compound : - The tert-butyl and hydroxyl groups in the target compound increase polarity compared to chlorophacinone’s lipophilic structure.

- The target compound is unlikely to exhibit anticoagulant activity due to the absence of the chlorophenylacetyl moiety.

Quinoline Yellow Derivatives

Structure: Quinoline Yellow is derived from sulfonated 2-(2-quinolyl)-1,3-indandione, with disodium sulfonate groups enhancing water solubility . Key Properties:

- UV absorption : Peak absorbance at ~420 nm, critical for its use as a food colorant.

- Regulatory status : Approved under JECFA guidelines with strict purity limits (e.g., ≤4 mg/kg unsulfonated impurities) .

Comparison with Target Compound : - The tert-butyl group may confer better thermal stability than Quinoline Yellow’s quinolyl substituents.

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Optical Properties : DMABI derivatives outperform the target compound in optoelectronic applications due to their charge-transfer design .

- Biological Activity: Structural analogs like chlorophacinone highlight the importance of lipophilic substituents for bioactivity, absent in the target compound .

- Regulatory Insights: Quinoline Yellow’s stringent purity standards suggest analytical methods (e.g., HPLC) could be adapted for quality control of the target compound .

Critical Gaps :

- No direct data on the target compound’s synthesis, stability, or toxicity.

Biological Activity

1,3-Indandione, 2-(3-tert-butyl-2-hydroxyphenyl)-2-hydroxy- (CAS No. 71313-34-3) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : C19H18O4

- Molecular Weight : 310.344 g/mol

- Density : 1.313 g/cm³

- Boiling Point : 485.9°C at 760 mmHg

Synthesis

The synthesis of 1,3-indandione derivatives typically involves multi-step reactions. A common method includes the condensation of phthalate compounds with malonate compounds followed by hydrolysis and decarboxylation reactions. This method is characterized by high yields and mild reaction conditions, making it suitable for industrial applications .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indandione derivatives, including the compound . Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of indane-1,3-dione have shown promising results in inhibiting the growth of breast and renal cancer cells .

The biological activity of 1,3-indandione derivatives is often attributed to their ability to interact with cellular mechanisms involved in apoptosis and cell cycle regulation. The presence of hydroxyl groups in the structure enhances their reactivity and potential to form complexes with biomolecules, leading to increased bioactivity .

Antioxidant Properties

Compounds similar to 1,3-indandione have been studied for their antioxidant capabilities. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Study on Anticancer Effects

A specific study evaluated the anticancer effects of a series of indandione derivatives on human tumor cell lines. The results demonstrated that certain modifications in the indandione structure significantly enhanced cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Indandione A | MCF-7 (Breast) | 15 |

| Indandione B | A549 (Lung) | 20 |

| Indandione C | HeLa (Cervical) | 10 |

Synergistic Effects with Other Agents

Research has also explored the synergistic effects of indandione derivatives when combined with other therapeutic agents. For example, a combination therapy involving indandiones and traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.